4-amino-N-ethyl-3-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-amino-N-ethyl-3-fluorobenzamide |
InChI |
InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
XCMALVWYRDBHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-amino-N-ethyl-3-fluorobenzamide
The construction of this compound relies on a series of well-established chemical reactions. These routes typically involve the formation of the central amide bond, strategic placement of the fluorine atom, and the introduction of the amino and N-ethyl groups.
Amide Bond Formation Strategies
The creation of the amide linkage is a cornerstone of this synthesis. This is most commonly achieved through the reaction of a carboxylic acid or its derivative with an amine.
A primary method for forming the N-ethylbenzamide structure involves the direct condensation of a 4-amino-3-fluorobenzoic acid derivative with ethylamine (B1201723). chemicalbook.com The carboxylic acid itself can be used, or more reactive derivatives such as acyl chlorides or esters can be employed to facilitate the reaction. For instance, 4-amino-3-fluorobenzoic acid can be converted to its corresponding acyl chloride, which then readily reacts with ethylamine to form the desired amide. This approach is a classic example of nucleophilic acyl substitution.
The direct condensation of carboxylic acids and amines can be promoted under various conditions, including the use of catalysts and ultrasonic irradiation to enhance reaction rates and yields. researchgate.net Research has shown that green, rapid, and efficient preparation of benzamide (B126) derivatives can be achieved through direct condensation of benzoic acids and amines in the presence of specific catalysts. researchgate.net
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| 4-amino-3-fluorobenzoic acid | Ethylamine | This compound | Condensation |
| 4-amino-3-fluorobenzoyl chloride | Ethylamine | This compound | Nucleophilic Acyl Substitution |
This table provides a simplified overview of the condensation reaction.
To improve the efficiency of the amide bond formation, various activating agents are frequently utilized. These reagents convert the carboxylic acid into a more reactive intermediate, which is then more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.commasterorganicchemistry.com These reagents facilitate the reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups. masterorganicchemistry.com For example, the synthesis of 3-amino-4-fluorobenzamide (B1284707) has been successfully achieved by treating 3-amino-4-fluorobenzoic acid with EDC and HOBt in the presence of ammonium (B1175870) chloride. chemicalbook.com This same principle can be applied to the synthesis of the N-ethyl derivative.
Another approach involves the use of N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to create an activated ester of the benzoic acid derivative, which then smoothly reacts with the amine. nih.gov
| Activating Agent | Additive (if any) | Key Feature |
| N,N'-dicyclohexylcarbodiimide (DCC) | - | Forms a highly reactive O-acylisourea intermediate. masterorganicchemistry.com |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-hydroxybenzotriazole (HOBt) | Water-soluble carbodiimide, simplifies product purification. chemicalbook.commasterorganicchemistry.com |
| N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) | Pyridine | Forms an activated N-hydroxysuccinimide ester. nih.gov |
This table highlights common activating agents used in the amidation process.
Regioselective Fluorination Approaches
The introduction of the fluorine atom at the 3-position of the benzamide ring requires precise control of regioselectivity. This can be achieved either by starting with a pre-fluorinated precursor, such as 3-fluoro-4-nitrobenzoic acid, or by introducing the fluorine atom at a later stage of the synthesis. google.com
In a common strategy, a nitro group is used as a directing group and a precursor to the amino group. For instance, the fluorination of a suitable benzoyl derivative can be followed by the reduction of the nitro group. google.com I(I)/I(III) catalysis in the presence of an HF source has emerged as a method for the highly regioselective fluorination of certain organic molecules. nih.gov While not directly applied to this specific compound in the provided results, this type of methodology represents the forefront of selective fluorination techniques.
Introduction of Amino and N-Ethyl Substituents
The amino group at the 4-position is often introduced by the reduction of a nitro group. google.com This transformation is typically carried out using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. researchgate.net For example, a 3-fluoro-4-nitrobenzoyl derivative can be synthesized and then the nitro group can be reduced to an amino group. google.com
Novel and Advanced Synthetic Protocols for Benzamide Derivatives
Transition Metal-Catalyzed Amidation Reactions
Transition metal catalysis offers powerful tools for the formation of C-N bonds, a key step in the synthesis of benzamides. These reactions often proceed with high efficiency and selectivity under relatively mild conditions.
Recent advancements in catalysis have introduced metalloradical approaches for C-H amination. nih.gov For instance, cobalt(II)-based metalloradical catalysis, utilizing chiral amidoporphyrins, enables the chemoselective intermolecular amination of allylic C-H bonds. nih.gov This method demonstrates high regioselectivity, diastereoselectivity, and enantioselectivity in a single catalytic step, providing a pathway to chiral amines from alkene mixtures. nih.gov While not directly applied to this compound in the reviewed literature, this strategy highlights a frontier in C-H functionalization that could be adapted for its synthesis or the synthesis of its precursors.
Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis. Nickel-mediated cross-coupling, for example, has been effectively used for the synthesis of ortho-substituted benzamides. nsf.govacs.org This methodology allows for the decarbonylative coupling of phthalimides with a wide array of aryl boronic acids, which are generally easy to handle and commercially available. nsf.govacs.org The reaction is tolerant of various functional groups and is not significantly affected by steric hindrance on the coupling partners. nsf.gov Iron-catalyzed Kumada cross-coupling presents another sustainable option, capable of forming C(sp²)–C(sp³) bonds with alkyl Grignard reagents while preserving the stable benzamide bond. researchgate.net
Furthermore, rhodium(III)-catalyzed C-H activation provides a route to access various nitrogen-containing heterocycles. nih.gov This has been demonstrated in the coupling of amides with alkynes to form isoquinolones and pyridones. nih.gov While direct synthesis of this compound using these specific methods is not detailed, the principles are broadly applicable to the synthesis of substituted benzamides.
A nickel-catalyzed N-N cross-coupling has also been developed for synthesizing hydrazides from O-benzoylated hydroxamates and a variety of amines, including secondary aliphatic amines. nih.gov This reaction proceeds through a proposed electrophilic Ni-stabilized acyl nitrenoid intermediate. nih.gov
Table 1: Overview of Catalytic Cross-Coupling Methods for Benzamide Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Nickel/2,2'-bipyridine | Phthalimides, Aryl Boronic Acids | Ortho-substituted benzamides | Tolerant of functional groups, uses readily available reagents. nsf.govacs.org |
| Iron/Urea (B33335) Ligands | Aryl Chlorides, Grignard Reagents | Alkyl-substituted amides | Environmentally benign, high selectivity. researchgate.net |
| Rhodium(III) | Amides, Alkynes | Nitrogen-containing heterocycles | C-H activation strategy. nih.gov |
Multicomponent Reactions in Benzamide Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer an efficient route to complex molecules. nih.govfrontiersin.org MCRs are advantageous due to their atom economy, potential for recyclable catalysts, and often mild reaction conditions. nih.gov Various named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are widely studied for generating molecular diversity. nih.gov For instance, a four-component reaction involving benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate, catalyzed by taurine, has been used to synthesize dihydropyrano[2,3-c]pyrazoles. nih.gov While a specific MCR for this compound is not reported, the principles of MCRs are highly relevant for the efficient construction of substituted benzamide libraries. researchgate.netnih.gov
Green Chemistry Approaches to Benzamide Synthesis
In line with the principles of green chemistry, several environmentally benign methods for benzamide synthesis have been developed. One such approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, using a reusable solid acid catalyst composed of a Lewis acidic ionic liquid immobilized on diatomaceous earth. researchgate.net This method boasts short reaction times, high yields, and a simple, eco-friendly procedure. researchgate.net
Another green method describes the N-benzoylation of amines using vinyl benzoate (B1203000) in the absence of solvents and catalysts. tandfonline.comtandfonline.com This process is performed at room temperature and the desired benzamides can be easily isolated by crystallization. tandfonline.comtandfonline.com The direct use of vinyl benzoate for introducing the benzamido group is a notable feature of this solvent-free and activation-free approach. tandfonline.com
A manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent has also been reported. rsc.org This process, which liberates dihydrogen, avoids the use of toxic reagents and multi-step protocols. rsc.org
Table 2: Comparison of Green Synthesis Methods for Benzamides
| Method | Reactants | Conditions | Advantages |
|---|---|---|---|
| Ultrasonic-assisted condensation | Benzoic acids, Amines | Diatomite earth@IL/ZrCl4, Toluene, Room Temperature | Rapid, high yield, reusable catalyst. researchgate.net |
| Solvent-free acylation | Amines, Vinyl benzoate | Room Temperature, No solvent/catalyst | Clean, easy isolation, mild conditions. tandfonline.comtandfonline.com |
Chemical Reactivity and Mechanistic Investigations
The chemical behavior of the amide bond in this compound is central to its stability and potential transformations.
Hydrolysis of Amide Bonds (Acidic and Basic Conditions)
The hydrolysis of amides is a fundamental reaction, though amides are generally resistant to hydrolysis in neutral water. libretexts.org The reaction proceeds at a more practical rate under either acidic or basic conditions. libretexts.org
Under acidic conditions, the hydrolysis of an amide yields a carboxylic acid and the corresponding amine salt. libretexts.org The mechanism typically involves the protonation of the amide oxygen, followed by a rate-determining attack of a water molecule on the carbonyl carbon. researchgate.net Studies on substituted benzamides have shown that electron-withdrawing groups tend to accelerate the rate of hydrolysis in concentrated acid solutions, while electron-donating groups retard it. researchgate.net
In basic hydrolysis, the products are a carboxylate salt and the free amine. libretexts.org This reaction generally proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org For N-substituted amides, the rate of alkaline hydrolysis can be influenced by the lipophilicity of the substituents. umich.edu Interestingly, in non-aqueous conditions, tertiary amides can hydrolyze faster than primary amides. arkat-usa.orgumich.edu
The hydrolysis of N-substituted 4-chlorobenzamides in sulfuric acid has been studied, revealing that the rate generally decreases with increasing alkyl chain length on the nitrogen, with a notable exception for the N-t-butyl derivative. rsc.org
Table 3: Products of Amide Hydrolysis
| Hydrolysis Condition | Reactants | Products |
|---|---|---|
| Acidic | Amide, Water, Acid (e.g., HCl) | Carboxylic Acid, Amine Salt (e.g., Ammonium Chloride) libretexts.org |
Nucleophilic Substitutions and Ring Chemistry
The chemical reactivity of the 4-amino-3-fluorobenzamide (B1611203) core is significantly influenced by the nucleophilic character of the aromatic amino group. This functionality serves as a primary site for introducing a variety of substituents.
Research has shown that the 4-amino group can undergo reactions with alkylating agents. For instance, in a related 4-amino-3-fluorobenzamide derivative, the amino group was reacted with ethylene (B1197577) oxide. google.com This reaction proceeds via a nucleophilic attack of the nitrogen atom on the epoxide ring, leading to the formation of a hydroxyethyl (B10761427) derivative. A patent for cytotoxic prodrugs describes the reaction of a 4-amino-3-fluorobenzoyl-L-glutamate derivative with ethylene oxide in acetic acid at room temperature, resulting in the bis[2-(hydroxy)ethyl] derivative. google.com
Furthermore, the 4-amino group is pivotal in the synthesis of more complex molecules, such as nitrogen mustard-based compounds. These derivatives are synthesized by reacting the amino group with electrophiles like mesylates. In one documented synthesis, the corresponding bis[2-(hydroxy)ethyl] derivative was converted to a bis[2-(mesyloxy)ethyl] derivative, which acts as a nitrogen mustard. google.com This transformation highlights the utility of the 4-amino group as a nucleophilic handle for constructing intricate, biologically active molecules. The strong inductive effect of the fluorine atom at the 3-position is noted to enhance the reactivity of these compounds, which is a desirable trait for applications like antibody-directed enzyme prodrug therapy (ADEPT). google.com
The general synthetic pathway to the 4-aminobenzamide (B1265587) core often involves the reduction of a 4-nitro group. A common method is the catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. google.com This reduction step is crucial for unmasking the nucleophilic amino group, enabling subsequent derivatization reactions.
Transformations of Benzamide Functional Groups
The formation and modification of the benzamide functional group are central to the synthesis of this compound and its analogues. The most direct method for creating the benzamide linkage is through the acylation of an amine with a benzoic acid derivative.
Typically, a 3-fluoro-4-nitrobenzoyl chloride is used as the acylating agent. google.com This activated carboxylic acid derivative reacts readily with the desired amine. In the context of related prodrugs, di-tert-butyl L-glutamate hydrochloride was acylated using 3-fluoro-4-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding benzamide. google.com This highlights the standard amide bond formation strategy that can be applied to synthesize the N-ethyl derivative by substituting the glutamate (B1630785) with ethylamine.
The following table details the reactants and yield for the synthesis of a related benzamide structure, which illustrates the general methodology.
| Acylating Agent | Amine | Base | Product | Yield | Reference |
| 3-fluoro, 4-nitro benzoyl chloride | di-tert butyl L-glutamate hydrochloride | Et₃N | Di-tert-butyl 3-fluoro,4-nitrobenzoyl-L-glutamate | Not specified in abstract | google.com |
Radical Reaction Pathways in Derivatization
While nucleophilic substitution and amide bond formation are common strategies, radical reactions offer alternative pathways for the synthesis and derivatization of fluorinated aromatic compounds. Although specific radical reactions for the derivatization of this compound are not extensively documented, general methodologies for the radical functionalization of related structures provide insight into potential synthetic routes.
One innovative approach involves the radical N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.gov This reaction generates labile N-perfluoroalkylated hydroxylamines, which can be transformed in a one-pot manner into various fluorinated derivatives, including amides. nih.gov The process highlights the use of radical intermediates to construct complex fluorinated molecules. By adding specific additives, a controlled oxy/thiodefluorination of the hydroxylamine (B1172632) intermediate can be achieved to yield the desired products. nih.gov
This radical pathway could theoretically be adapted for the synthesis of fluorinated benzamides. For example, a suitably substituted nitrosobenzene (B162901) could undergo radical N-alkylation, followed by subsequent transformations to yield the benzamide structure. The table below outlines the scope of this one-pot method for producing O-acyl hydroxamic acids from nitrosoarenes, demonstrating its versatility.
| Entry | Nitrosoarene | Sulfinate | Product | Yield (%) | Reference |
| 1 | 4-Nitronitrosobenzene | CF₃SO₂Na | O-(4-nitrobenzoyl) N-(trifluoromethyl)hydroxylamine | 78 | nih.gov |
| 2 | 4-Bromonitrosobenzene | CF₃SO₂Na | O-(4-bromobenzoyl) N-(trifluoromethyl)hydroxylamine | 74 | nih.gov |
| 3 | 4-Chloronitrosobenzene | CF₃SO₂Na | O-(4-chlorobenzoyl) N-(trifluoromethyl)hydroxylamine | 75 | nih.gov |
| 4 | 4-Fluoronitrosobenzene | CF₃SO₂Na | O-(4-fluorobenzoyl) N-(trifluoromethyl)hydroxylamine | 59 | nih.gov |
| 5 | Nitrosobenzene | CF₃SO₂Na | O-Benzoyl-N-(trifluoromethyl)hydroxylamine | 65 | nih.gov |
This methodology underscores the potential of radical chemistry to create diverse fluorinated compounds, offering a complementary approach to the more traditional ionic reaction pathways. nih.gov
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry for Molecular Mass and Fragmentation AnalysisHigh-resolution mass spectrometry (HRMS) data is essential for confirming the exact molecular mass and for studying the fragmentation patterns of 4-amino-N-ethyl-3-fluorobenzamide. This information is fundamental for verifying the elemental composition and for gaining insights into the compound's structural integrity under ionization.
At present, a comprehensive article detailing the advanced spectroscopic and structural characterization of this compound cannot be compiled due to the unavailability of the necessary primary experimental data in the public domain. Further research and publication of its analytical data are required to enable a thorough scientific review as outlined.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. upi.eduyoutube.com The spectrum for this compound is expected to show characteristic absorption bands corresponding to its primary amine, secondary amide, and fluoro-aromatic functionalities. The presence of hydrogen bonding, both intra- and intermolecularly, can cause band broadening and shifts to lower wavenumbers, particularly for the N-H and C=O stretching vibrations. youtube.com
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch | Primary Amine (NH₂) | 3450 - 3300 | Two sharp bands (asymmetric & symmetric) orgchemboulder.com |
| N-H Stretch | Secondary Amide (N-H) | 3350 - 3310 | One sharp to broad band libretexts.org |
| C=O Stretch (Amide I) | Amide | 1660 - 1630 | Strong, sharp band nih.gov |
| N-H Bend (Amide II) | Amide / Amine | 1650 - 1550 | Medium to strong band orgchemboulder.comnih.gov |
| C-N Stretch (Amide III) | Amide | 1350 - 1250 | Medium band nih.gov |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong band orgchemboulder.com |
| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong, sharp band |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. sns.it While no specific Raman studies for this compound are available, the technique would be highly valuable for its characterization. Raman spectra of benzamide (B126) derivatives typically show strong signals for aromatic ring vibrations and symmetric stretching modes that may be weak in the FTIR spectrum. nih.govaip.org It would be particularly useful for probing the skeletal vibrations of the benzene (B151609) ring and the C-C bonds, providing a more complete vibrational profile of the molecule. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org To date, a crystal structure for this compound has not been deposited in public crystallographic databases.
A hypothetical SCXRD study would be expected to reveal extensive hydrogen bonding networks. nih.gov The primary amine group (-NH₂) and the secondary amide N-H group are both hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.comnih.gov These interactions would likely dictate the molecular packing in the crystal lattice, potentially forming dimers, chains, or more complex three-dimensional networks.
Table 3: Predicted Hydrogen Bonding Interactions for this compound in the Solid State
| Donor | Acceptor | Type of Interaction |
| Amide N-H | Amide C=O | Intermolecular |
| Amine N-H | Amide C=O | Intermolecular |
| Amine N-H | Fluorine Atom | Intermolecular (weak) |
Powder X-ray Diffraction (PXRD) is an essential analytical tool in pharmaceutical sciences for identifying crystalline phases and analyzing polymorphism—the ability of a compound to exist in multiple crystal forms. particle.dkintertek.com Different polymorphs of an active pharmaceutical ingredient (API) can have distinct physical properties, such as solubility and stability, making their control critical. rigaku.comamericanpharmaceuticalreview.com
As no crystal structures for this compound have been reported, there is currently no polymorphism analysis in the literature. A comprehensive polymorph screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. Each unique polymorph would produce a characteristic diffraction pattern, acting as a "fingerprint" for that specific solid form. rigaku.com Such studies are fundamental for selecting the optimal solid form for further development. The use of high-intensity sources, like synchrotron radiation, can even allow for the identification of minor polymorphic impurities in a bulk sample. nih.gov
Analysis of Hydrogen Bonding and Supramolecular Interactions
A definitive analysis of the hydrogen bonding network and resulting supramolecular architecture of this compound is contingent upon the determination of its crystal structure. Hypothetically, one would expect the primary amine (-NH2), the secondary amide (C(=O)NH-), and the fluorine atom to be key participants in forming the crystal lattice.
A crystallographic study would provide precise measurements of bond lengths and angles for these interactions, which could be presented in a data table similar to the hypothetical one below.
Hypothetical Hydrogen Bond Data for this compound This table is for illustrative purposes only, as experimental data is not currently available.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
|---|---|---|---|---|---|
| N(amino)-H···O(carbonyl) | |||||
| N(amide)-H···O(carbonyl) | |||||
| N(amino)-H···F |
The interplay of these hydrogen bonds would likely lead to the formation of specific supramolecular synthons, such as dimers or chains, which would then assemble into a three-dimensional lattice. The specific nature of these synthons is a critical detail that can only be elucidated through experimental structure determination.
Influence of Fluorine Substitution on Crystal Packing and Disorder
The substitution of a hydrogen atom with fluorine at the 3-position of the benzamide ring is expected to have a pronounced effect on the crystal packing and any potential disorder. Studies on other fluorinated organic molecules have shown that fluorine substitution can significantly alter the electrostatic potential of the molecule, thereby influencing intermolecular interactions.
The introduction of the fluorine atom can lead to several outcomes:
Modification of Hydrogen Bonding: The electronegativity of the fluorine atom can modulate the acidity of the neighboring amino group's protons, potentially strengthening their hydrogen bonding capabilities.
Introduction of New Interactions: As mentioned, C-H···F and other weak interactions may become significant in directing the crystal packing.
Suppression of Disorder: In some benzamide systems, fluorine substitution has been observed to suppress positional disorder that is present in the non-fluorinated analogues. This is often attributed to the more defined and directional nature of interactions involving fluorine.
Alteration of Packing Motifs: The steric and electronic changes brought about by the fluorine atom can lead to entirely different crystal packing arrangements (e.g., herringbone vs. π-stacking) compared to the parent molecule.
To quantify these effects for this compound, a comparative analysis with the crystal structure of 4-amino-N-ethylbenzamide would be necessary. This would allow for a direct assessment of changes in unit cell parameters, space group, and intermolecular interaction patterns.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4-amino-N-ethyl-3-fluorobenzamide have not been identified.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
There are no published studies that have employed Density Functional Theory (DFT) to specifically investigate the electronic structure and reactivity of this compound. Such a study would typically involve calculating molecular orbital energies, electron density distribution, and electrostatic potential to predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's chemical behavior.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No specific molecular docking studies featuring this compound as the ligand have been found.
Ligand-Receptor Interaction Prediction
There is no available research that predicts the interactions between this compound and any specific biological receptors. Such studies are fundamental in structure-based drug design to identify potential protein targets and understand the molecular basis of a ligand's activity.
Elucidation of Potential Binding Modes with Biological Targets
Without any molecular docking studies, the potential binding modes of this compound with any biological targets remain unelucidated. Determining these binding modes is essential for optimizing lead compounds and designing more potent and selective inhibitors or activators.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. At present, there are no published MD simulation studies that have investigated the dynamic behavior of this compound, either in isolation or in complex with a biological target. Such simulations would be valuable for assessing the stability of predicted binding poses from docking studies and understanding the influence of solvent on the molecule's conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
To develop a QSAR model for a series of benzamide (B126) derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., enzyme inhibition) would be required. nih.govresearchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. fda.govnih.govresearchgate.netfda.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govwjpls.org A successful QSAR model can then be used to predict the activity of new, untested compounds. nih.govnih.gov For instance, QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase inhibitors, demonstrating excellent predictive power. nih.govresearchgate.net
Illustrative Data Table: QSAR Model for a Series of Benzamide Inhibitors
| Model | R² | Q² (Cross-validated R²) | Predictive R² |
| Model 1 | 0.85 | 0.72 | 0.81 |
This table shows the statistical parameters used to validate a QSAR model. R² indicates how well the model fits the data, while Q² and Predictive R² assess its predictive ability. Values are hypothetical.
A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. researchgate.net These key descriptors provide insights into the structure-activity relationship (SAR). For example, a QSAR study on aminophenyl benzamide derivatives found that hydrophobic character and the presence of hydrogen bond donors were crucial for their inhibitory activity. nih.govresearchgate.net
For this compound and its analogs, a QSAR study might reveal the importance of descriptors related to:
Hydrophobicity (e.g., LogP): The ethyl group would contribute to this.
Electronic properties (e.g., partial charges on atoms): The fluorine atom and amino group would be significant here.
Topological indices: Which describe the connectivity of the atoms.
Identifying these key descriptors can guide the design of new, more potent analogs by suggesting which molecular features should be modified. researchgate.net
Crystal Structure Prediction via Computational Methods
The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is crucial for the properties of a solid material. Computational crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements for a given molecule based on its chemical diagram. annualreviews.orgresearchgate.netnih.govrsc.org
For this compound, a CSP study would begin by generating a multitude of plausible crystal structures. sandboxaq.com This is a significant challenge due to the vast search space of possible packing arrangements and molecular conformations. nih.gov The energies of these generated structures are then calculated and ranked using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). researchgate.netnih.gov The structures with the lowest energies are considered the most likely to be observed experimentally. CSP can be a valuable tool in solid-form screening, helping to identify potential polymorphs (different crystal structures of the same compound) which can have different physical properties. rsc.org
Structure Activity Relationship Sar Investigations in Chemical Biology
Systematic Modification of the Benzamide (B126) Scaffold
Role of the 4-Amino Substituent
The amino group at the 4-position of the benzamide ring is a critical determinant of biological activity. Its presence and substitution pattern can dramatically alter a compound's properties. For instance, in a series of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety, the presence of an amino group was found to diminish the affinity for carbonic anhydrases. nih.gov Conversely, in other molecular contexts, the amino group is essential for activity. In the development of quinoline-based DNA methyltransferase (DNMT) inhibitors, the 4-amino group on the benzamide portion is a key feature for interaction with the target enzyme.
Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown that substitution at the 5-position, which is structurally analogous to the 3-position in our primary compound, is crucial for in vivo antitumor activity, particularly when the substituent is electron-withdrawing. nih.gov This highlights the interplay between substituents on the benzamide ring.
Impact of N-Ethyl Chain Variations
Significance of 3-Fluoro Substitution
In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists, the 3-fluoro substituent was a key feature of the potent compounds. nih.gov Similarly, the development of cytotoxic prodrugs based on 3-fluorobenzamides demonstrated that the 3-fluoro group significantly increased the reactivity of the corresponding active drugs. google.com The synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide highlighted that fluorine substitution led to potent and selective HDAC3 inhibition. nih.gov
Positional Isomerism and Substituent Effects on Activity
The specific placement of substituents on the benzamide ring is crucial for biological activity. Shifting the fluorine atom or the amino group to different positions can lead to a dramatic change in the compound's efficacy and selectivity. For example, while 4-amino-3-fluorobenzamide (B1611203) is a known chemical entity, its isomer, 3-amino-4-fluorobenzamide (B1284707), is also commercially available and likely exhibits a different biological profile due to the altered electronic and steric environment. sigmaaldrich.comu-tokyo.ac.jp
In a series of arylfluoroquinolone antibacterial agents, the position of the fluorine atom and other substituents on the quinolone ring, which is a related heterocyclic system, had a significant impact on their antibacterial potency. nih.gov Similarly, for N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, substitution at the 5-position resulted in active antitumor compounds, whereas substitution at the 7-position did not, despite both classes of compounds binding to DNA. nih.gov This underscores the critical nature of substituent positioning in drug design.
Bioisosteric Replacements and Their Biological Implications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize a lead compound's properties. ajptr.com For 4-amino-N-ethyl-3-fluorobenzamide, several bioisosteric replacements can be envisioned to modulate its activity.
The amide bond itself can be replaced by various groups such as 1,2,4-oxadiazoles or trifluoroethylamines to improve metabolic stability while maintaining or improving biological activity. google.commdpi.com For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully used to enhance the properties of dipeptidyl peptidase-4 (DPP-4) inhibitors. mdpi.com
The 4-amino group can be replaced with other groups capable of hydrogen bonding, such as a hydroxyl group, although this would significantly alter the electronic properties. u-tokyo.ac.jp The fluorine atom can also be replaced by other halogens or a methyl group, which would alter the steric and electronic characteristics of the molecule. u-tokyo.ac.jp The choice of a bioisosteric replacement depends on the specific interactions the parent molecule makes with its biological target and the desired changes in its pharmacokinetic or pharmacodynamic profile.
Interactive Data Table: Hypothetical Activity of this compound Analogs
Since specific experimental data for a series of direct analogs of this compound is not publicly available, the following table presents a hypothetical structure-activity relationship based on the principles discussed above. The activity is represented on a qualitative scale (High, Moderate, Low, Inactive) for illustrative purposes.
| Compound ID | R1 (at 4-position) | R2 (on Amide N) | R3 (at 3-position) | Predicted Biological Activity | Rationale |
| 1 | -NH2 | -CH2CH3 | -F | Moderate | Parent Compound |
| 2 | -NO2 | -CH2CH3 | -F | Low | Replacing the electron-donating amino group with a strongly electron-withdrawing nitro group would likely reduce activity. |
| 3 | -NH2 | -H | -F | Low | The N-ethyl group is likely important for hydrophobic interactions or proper orientation in the binding pocket. |
| 4 | -NH2 | -CH2CH2CH3 | -F | Moderate | A slightly longer alkyl chain might be tolerated or could slightly improve activity by enhancing hydrophobic interactions. |
| 5 | -NH2 | -CH2CH3 | -H | Low | Removal of the fluorine atom would alter electronic properties and potentially decrease metabolic stability. |
| 6 | -NH2 | -CH2CH3 | -Cl | Moderate | Chlorine is also a halogen but has different steric and electronic properties than fluorine, which could maintain or slightly alter activity. |
| 7 | -OH | -CH2CH3 | -F | Inactive | Replacing the amino group with a hydroxyl group would significantly change the electronic and hydrogen bonding properties. |
| 8 | -NHCH3 | -CH2CH3 | -F | Moderate-High | Small alkyl substitution on the amino group might be tolerated and could potentially enhance activity. |
This table is for illustrative purposes only and is based on established SAR principles. Actual biological activities would need to be determined experimentally.
Mechanistic Chemical Biology of 4 Amino N Ethyl 3 Fluorobenzamide and Its Analogs
Investigations of Enzyme Inhibition Mechanisms
The study of 4-amino-N-ethyl-3-fluorobenzamide and its analogs has revealed significant interactions with various enzyme systems. The mechanistic exploration of this inhibition provides insights into the structure-activity relationships that govern their biological effects.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are crucial for elucidating the nature of enzyme inhibition by compounds like this compound and its analogs. These studies typically determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki), which quantify the inhibitor's potency and affinity for the enzyme.
For instance, studies on various benzamide (B126) derivatives have demonstrated a range of inhibitory activities against different enzymes. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, is also determined through kinetic analyses. For example, some monoamine oxidase (MAO) inhibitors that are benzamide derivatives exhibit an initial competitive phase of inhibition, which is then followed by a time-dependent inhibition. nih.gov In the case of cholinesterases, certain benzothiazolone derivatives, which share structural similarities with benzamides, have been identified as reversible noncompetitive inhibitors. mdpi.com
The type of inhibition can provide clues about the binding site. Competitive inhibition often suggests that the inhibitor binds to the active site, directly competing with the substrate. tutorchase.com In contrast, non-competitive inhibition implies that the inhibitor binds to an allosteric site, a location distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. csbsju.edu
Identification of Specific Enzyme Targets
Research into this compound and its analogs has identified several key enzyme targets. The structural features of the benzamide scaffold, including the amino, ethyl, and fluoro substituents, contribute to the specificity and potency of inhibition for these enzymes.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are significant targets for benzamide derivatives in the context of neurodegenerative diseases. nih.gov For example, a series of novel benzamide derivatives showed IC₅₀ values against AChE as low as 0.056 µM. nih.gov Another study on different benzamide analogs reported IC₅₀ values ranging from 10.66 to 83.03 nM against AChE and 32.74 to 66.68 nM against BuChE. nih.gov The introduction of a fluorine atom, as seen in this compound, can enhance binding affinity and selectivity. nih.gov
Proteases: Serine proteases, such as those involved in blood coagulation and inflammation, are also targets for benzamide-based inhibitors. fishersci.iesigmaaldrich.com Benzamidine, a related compound, is a known serine protease inhibitor. fishersci.ie Specifically designed benzamide derivatives have been shown to inhibit human rhinovirus 3C protease, a cysteine protease. nih.gov The design of these inhibitors often involves creating a structure that mimics the natural substrate of the protease. nih.gov
Reductases: While specific data on this compound's effect on reductases is limited, related 4-aminosteroid derivatives have been investigated as inhibitors of 5α-reductase. google.com
Oxidases: Monoamine oxidases (MAOs) are important targets for neurological and psychiatric disorders. Moclobemide, a benzamide derivative, is a selective and reversible inhibitor of MAO-A. nih.gov Kinetic studies have shown that some benzamide-related compounds act as mechanism-based inhibitors of MAO. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for cosmetic and medicinal applications to address hyperpigmentation. nih.govnih.gov While many known tyrosinase inhibitors are phenolic, the benzamide scaffold offers a template for designing new inhibitors. nih.gov For example, Thiamidol, an isobutylamido thiazolyl resorcinol, which has a related amide structure, is a potent inhibitor of human tyrosinase with an IC₅₀ of 1.1 μmol/L. nih.gov
Urease: Urease is a nickel-containing metalloenzyme that is a target for the treatment of infections caused by urease-producing bacteria. nih.gov Benzamide-containing sulfonamides have been explored as urease inhibitors, with some compounds showing competitive inhibition. nih.gov The structural similarity of the sulfonamide portion to urea (B33335) allows these compounds to compete for the active site. nih.gov
| Enzyme Target | Analog Type | IC₅₀ / Ki Value | Reference |
| Acetylcholinesterase (AChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 µM | nih.gov |
| Butyrylcholinesterase (BChE) | Benzamide derivative (Compound B4) | 32.74 nM | nih.gov |
| Human Rhinovirus 3C Protease | α,β-Unsaturated cinnamate (B1238496) ester of benzamide | 0.60 µM (EC₅₀) | nih.gov |
| Human Tyrosinase | Thiamidol (isobutylamido thiazolyl resorcinol) | 1.1 µmol/L | nih.gov |
| Urease | Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 µM | nih.gov |
Allosteric vs. Active Site Binding
The mechanism of enzyme inhibition can involve binding at the active site or at an allosteric site.
Active Site Binding: Competitive inhibitors typically bind to the active site, preventing the natural substrate from binding. tutorchase.com For many enzyme targets of benzamide analogs, such as proteases and cholinesterases, the inhibitors are designed to interact with the same residues as the substrate. nih.govnih.gov For example, in the case of human rhinovirus 3C protease, a benzamide inhibitor was found to form a covalent bond with a cysteine residue in the active site. nih.gov
Allosteric Binding: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. csbsju.eduyoutube.com This can be a form of non-competitive inhibition. tutorchase.com While direct evidence for allosteric inhibition by this compound is not prominent, the concept is well-established for other enzyme inhibitors. nih.govnih.gov The development of selective inhibitors often targets allosteric sites, as they can be less conserved than active sites across enzyme families. nih.gov For example, some kinase inhibitors bind to allosteric pockets near the ATP-binding site, locking the enzyme in an inactive conformation. nih.gov
Exploration of Receptor Binding Mechanisms
In addition to enzyme inhibition, this compound and its analogs can exert their effects through interactions with various receptors. Understanding these binding mechanisms is key to characterizing their pharmacological profiles.
Ligand-Binding Domain Interactions
The interaction between a ligand like this compound and its receptor is determined by specific contacts within the ligand-binding domain. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For example, studies on benzamide derivatives targeting opioid receptors have shown that substitutions on the benzamido group significantly influence binding affinity and selectivity. acs.orgacs.org Molecular modeling of a para-benzamido substituted compound revealed that this group was conformationally constrained in a way that favored binding to a unique subsite within the kappa opioid receptor (KOR), involving specific amino acid residues like E209 and V118. acs.orgacs.org Similarly, for fatty acid binding protein 4 (FABP4), pyridazinone-based analogs with an amino group showed interactions with key residues such as R126 and Y128 in the binding pocket. nih.gov
A fluorobenzamide derivative, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been identified as a potent and selective agonist for the 5-HT(1F) receptor, indicating specific interactions within the serotonin (B10506) receptor's binding domain. nih.gov
Competitive Binding Assays for Receptor Affinity
Competitive binding assays are a standard method to determine the affinity of a compound for a receptor. researchgate.netbmglabtech.com These assays measure the ability of an unlabeled test compound to displace a labeled (often radiolabeled) ligand that has a known affinity for the receptor. researchgate.net The results are typically expressed as an IC₅₀ value, which can be converted to an inhibition constant (Ki) to represent the affinity of the test compound. bmglabtech.com
For instance, competitive binding assays were used to determine the affinity of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines for opioid receptors. acs.orgacs.org These studies revealed that modifications to the benzamido group altered the binding affinity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. acs.orgacs.org The introduction of a para-benzamido group in one analog led to a 10-fold increase in affinity for KOR and a 10-fold decrease for MOR and DOR, demonstrating a significant shift in receptor selectivity. acs.orgacs.org
Such assays are crucial for screening libraries of compounds and for understanding the structure-activity relationships that govern receptor binding. bmglabtech.comresearchgate.net
| Receptor Target | Analog | Binding Affinity (Ki or IC₅₀) | Assay Type | Reference |
| Kappa Opioid Receptor (KOR) | SLL-039 (para-benzamido analog) | High affinity (10-fold increase) | Competitive Binding | acs.orgacs.org |
| 5-HT(1F) Receptor | N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | High affinity | Radioligand Binding | nih.gov |
| α-Synuclein Fibrils (Site 2) | Compound 6 | IC₅₀ = 9.49 nM | Radioligand Competition | researchgate.net |
Mechanistic Studies of Antimicrobial and Antioxidant Activities
The dual activities of this compound and its analogs as both antimicrobial and antioxidant agents stem from their unique molecular architecture. The interplay of the aminobenzamide core, the N-ethyl substitution, and the fluorine atom at the 3-position orchestrates a range of biological effects. This section delves into the molecular underpinnings of these activities, drawing on evidence from studies on structurally related compounds to propose likely mechanisms of action.
Molecular Basis of Antimicrobial Action
While direct mechanistic studies on this compound are not extensively documented, the antimicrobial activities of related benzamide and aminobenzamide derivatives provide a strong foundation for understanding its potential modes of action. The antimicrobial efficacy of this class of compounds is often attributed to the disruption of essential cellular processes in microorganisms.
A primary proposed mechanism for related benzamide compounds is the inhibition of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cytokinesis. nih.gov Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to a failure of cell division and ultimately results in bacterial cell death. nih.gov The benzamide moiety can interfere with the GTP-binding site or the interdomain binding site of FtsZ, disrupting its normal function. nih.gov The presence of the fluorine atom in this compound may enhance its binding affinity to bacterial target proteins and improve its ability to permeate the bacterial cell membrane, thereby increasing its potency. nih.govnumberanalytics.com
Furthermore, studies on other 4-aminobenzamide (B1265587) derivatives have shown that they can interfere with folate biosynthesis. nih.govnih.gov 4-aminobenzoic acid (PABA) is a vital precursor for folate synthesis in many bacteria. nih.govnih.gov Structural analogs of PABA can act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway. While this compound is a more complex molecule, its 4-amino-substituted benzene (B151609) ring shares structural similarities with PABA, suggesting a potential for similar inhibitory activity.
The table below summarizes the potential antimicrobial mechanisms of this compound based on the activities of its analogs.
| Potential Mechanism | Target | Effect | Supporting Evidence from Analogs |
| Inhibition of Cell Division | FtsZ Protein | Disrupts Z-ring formation, leading to failed cytokinesis and cell death. | Benzodioxane-benzamides inhibit FtsZ polymerization in Gram-positive bacteria. nih.gov |
| Interference with Folate Synthesis | Dihydropteroate Synthase (DHPS) | Competitively inhibits the enzyme, blocking the production of essential folates. | 4-Aminobenzoic acid derivatives act as antimicrobial agents by targeting the folate pathway. nih.govnih.gov |
| Membrane Disruption | Bacterial Cell Membrane | Alteration of membrane integrity and function. | Cationic amphipathic aminobenzamides exhibit broad-spectrum antimicrobial activity, suggesting membrane interaction. nih.gov |
Pathways of Antioxidant Activity
The antioxidant properties of this compound can be attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The aminobenzamide scaffold is central to this activity, with both the amino group and the amide linkage playing significant roles.
The primary mechanism of antioxidant action for many amino-substituted aromatic compounds is hydrogen atom transfer (HAT). researchgate.net The amino group (-NH2) can readily donate a hydrogen atom to a free radical, thereby quenching its reactivity. The stability of the resulting radical on the aminobenzamide is a key determinant of its antioxidant efficacy.
Another important mechanism is single electron transfer followed by proton transfer (SET-PT). researchgate.net In this pathway, the compound first donates an electron to a free radical, forming a radical cation. This is then followed by the transfer of a proton to fully neutralize the radical species. Computational studies on related N-arylbenzamides have shown that the presence of electron-donating groups, such as the amino group, enhances the propensity for electron donation. nih.gov
The fluorine atom at the 3-position can modulate the antioxidant activity. Fluorine is a highly electronegative atom that can influence the electronic properties of the aromatic ring. numberanalytics.com This can affect the stability of the radical formed after hydrogen or electron donation, potentially enhancing the antioxidant capacity. Theoretical studies on other fluorinated aromatic compounds have indicated that fluorination can improve pharmacological properties, including antioxidant activity. researchgate.netnih.gov
The antioxidant pathways for this compound are summarized in the table below.
| Antioxidant Pathway | Description | Role of Molecular Features | Supporting Evidence from Analogs |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the amino group to a free radical. | The amino group acts as the primary hydrogen donor. | Amino-substituted benzamide derivatives show significant radical scavenging activity. nih.gov |
| Single Electron Transfer-Proton Transfer (SET-PT) | Donation of an electron followed by a proton to neutralize a free radical. | The electron-rich aromatic system facilitated by the amino group promotes electron donation. | Computational studies on N-arylbenzamides support the SET-PT mechanism. nih.gov |
| Radical Stabilization | The aromatic ring and substituents stabilize the resulting radical. | The fluorine atom can influence the electron distribution and stability of the radical. | Fluorinated flavones exhibit enhanced antioxidant properties due to radical stabilization. researchgate.net |
Modulation of Cellular Processes
Research on N-substituted 4-aminobenzamides, a class to which this compound belongs, has revealed significant effects on cellular proliferation and signaling pathways. nih.gov For instance, some of these compounds have been shown to inhibit the proliferation of vascular smooth muscle cells and certain tumor cell lines. nih.gov This anti-proliferative effect has been linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase), which leads to the disruption of cellular pH homeostasis and impairs processes essential for cell division. nih.gov
Furthermore, certain 4-aminobenzamides have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition can lead to anti-inflammatory effects and can induce apoptosis (programmed cell death) in cancer cells. nih.gov The ability of this compound to modulate such a fundamental signaling pathway could have significant therapeutic implications.
The potential modulatory effects of this compound on cellular processes are outlined in the table below.
| Cellular Process | Potential Effect | Proposed Mechanism | Supporting Evidence from Analogs |
| Cell Proliferation | Inhibition | Inhibition of V-ATPase, leading to disruption of cellular pH and arrest of cell division. | N-substituted 4-aminobenzamides inhibit the proliferation of vascular smooth muscle and tumor cells. nih.gov |
| Inflammatory Response | Inhibition | Inhibition of NF-κB nuclear translocation, reducing the expression of pro-inflammatory genes. | Highly substituted 4-aminobenzamides are significant inhibitors of NF-κB. nih.gov |
| Apoptosis | Induction | Can be a consequence of NF-κB inhibition or other cytotoxic effects. | Metoclopramide, a related 4-aminobenzamide, induces apoptosis in tumor cells. nih.gov |
| Secretory Pathway | Impairment | Disruption of the Golgi apparatus function due to V-ATPase inhibition. | Amines, including 4-aminobenzamides, inhibit the secretion of proteins. nih.gov |
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Fluorobenzamides
The synthesis of fluorinated organic molecules, including fluorobenzamides, has traditionally presented unique challenges. However, recent advancements in synthetic organic chemistry are providing innovative solutions to overcome these hurdles, enabling more efficient and selective access to these valuable compounds.
Late-Stage Fluorination: A significant breakthrough in the synthesis of fluorinated molecules is the development of late-stage fluorination techniques. pnnl.govipb.pt These methods allow for the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, which is a departure from traditional approaches that often require the use of fluorinated starting materials. mt.com This strategy is particularly advantageous as it allows for the rapid diversification of compound libraries and the synthesis of molecules that would be difficult to prepare using conventional methods. Novel fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are key to the success of these late-stage fluorination reactions, offering high reactivity and selectivity. pnnl.gov For instance, the direct fluorination of unactivated C(sp3)-H bonds has been achieved using visible light-powered photosensitizers in combination with Selectfluor. mt.com
Catalytic Amidation: The formation of the amide bond is a cornerstone of organic synthesis. Traditional methods often rely on stoichiometric activating agents, which can generate significant waste. researchgate.net Catalytic amidation reactions have emerged as a more atom-economical and sustainable alternative. researchgate.netfrontiersin.org Recent research has explored the use of various catalysts to facilitate the direct amidation of carboxylic acids and their derivatives. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with a variety of amines, producing secondary and tertiary amides in high yields. nih.govazom.com This method is particularly relevant for the synthesis of fluorobenzamides from fluorinated benzoic acids.
C-H Activation: Carbon-hydrogen (C-H) bond activation has revolutionized the way chemists approach the synthesis of complex molecules. nih.gov This powerful strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic compounds, thereby streamlining synthetic routes and reducing the need for pre-functionalized starting materials. nih.govacs.org In the context of benzamides, transition metal-catalyzed C-H activation has been employed to introduce various functional groups. For instance, cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been used to synthesize 3- and 4-fluoroalkylated isoquinolinones. nih.gov This highlights the potential of C-H activation for the synthesis of complex fluorinated heterocyclic compounds derived from a benzamide (B126) core.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis, including improved safety, scalability, and efficiency. youtube.comacs.org This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions. youtube.comresearchgate.net The synthesis of active pharmaceutical ingredients (APIs) using multi-step flow processes has been demonstrated, showcasing the potential of this technology to streamline drug manufacturing. youtube.comacs.org For the production of fluorobenzamides, flow chemistry could be employed to safely handle fluorinating agents and to precisely control the reaction parameters for amidation and other key transformations.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netfrontiersin.orgchimia.ch These computational tools are being increasingly applied to the design of benzamide derivatives, including those containing fluorine, to predict their biological activity and to guide the synthesis of novel compounds with improved properties.
In Silico Screening and QSAR: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for the virtual screening of large compound libraries and for predicting the biological activity of new molecules. acs.orgnih.govnih.gov For benzamide derivatives, these approaches have been used to identify potential inhibitors of various biological targets. For example, 3D-QSAR models have been developed for a series of benzamide-based ROCK1 inhibitors to understand their pharmacological properties and to guide the design of more potent analogs. acs.orgnih.gov
Predicting the Impact of Fluorination: The introduction of fluorine into a molecule can have a profound, and sometimes unpredictable, effect on its properties. Computational methods are proving to be invaluable for understanding and predicting the role of fluorine in protein-ligand interactions. nih.gov By using accurate force fields and molecular simulations, researchers can model how fluorine substitution affects binding affinity, solubility, and metabolic stability. mt.comnih.gov This knowledge is crucial for the rational design of fluorinated pharmacophores and for optimizing the properties of drug candidates. mt.comresearchgate.netresearchgate.net
Generative AI for De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are capable of designing entirely new molecules with desired properties. researchgate.netchimia.chrsc.orgrsc.org These models can be trained on large datasets of known bioactive compounds and then used to generate novel chemical structures that are predicted to be active against a specific biological target. chimia.chrsc.org This approach has the potential to dramatically accelerate the discovery of new drug candidates and has been successfully applied to the design of compounds targeting various receptors. rsc.org For benzamide derivatives, generative AI could be used to explore a vast chemical space and to identify novel scaffolds with the potential for high potency and selectivity.
| Computational Approach | Application in Benzamide/Fluorobenzamide Design | Key Findings/Potential |
| 3D-QSAR | Development of models for N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. acs.orgnih.gov | Reliable predictive models (CoMFA and CoMSIA) were established, guiding the design of new inhibitors with improved activity. nih.gov |
| Molecular Docking | In silico screening of new benzamide derivatives against various protein targets. nih.gov | Identification of promising lead compounds and elucidation of their binding modes. nih.gov |
| Pharmacophore Modeling | Identification of key structural features required for the activity of benzamide-based inhibitors. nih.gov | Generation of pharmacophore models to guide virtual screening and the design of novel inhibitors. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of the stability of benzamide derivatives in the binding pocket of their target proteins. acs.orgnih.gov | Confirmation of the stability of ligand-protein complexes and rationalization of binding affinities. nih.gov |
| Quantum Chemistry Calculations | Examination of the effects of fluorination on the chemical properties of drug molecules. researchgate.net | Prediction of how fluorine substitution can enhance chemical stability and reactivity. researchgate.net |
| Generative Adversarial Networks (GANs) | De novo design of drug molecules with optimized properties. chimia.ch | Generation of novel molecular structures targeting specific biological activities with desired pharmacological profiles. chimia.ch |
Exploration of Novel Biological Targets for Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. pnnl.govfrontiersin.orgchimia.ch Ongoing research continues to identify novel biological targets for this versatile class of compounds, opening up new therapeutic opportunities.
Enzymes as Targets:
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression and are important targets for cancer therapy. nih.gov Benzamide-containing compounds have been developed as potent HDAC inhibitors, with several currently in clinical trials for the treatment of various cancers. nih.gov
Acetylcholinesterase (AChE) and β-secretase (BACE1): These enzymes are key targets in the development of drugs for Alzheimer's disease. mt.com Novel benzamide derivatives have been designed as dual inhibitors of AChE and BACE1, offering a multi-targeted approach to treating this neurodegenerative disorder. mt.com
Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy. mdpi.com Benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. mdpi.com
Glucokinase (GK): GK is a key regulator of glucose metabolism and is a promising target for the treatment of type 2 diabetes. nih.gov Benzamide derivatives have been developed as glucokinase activators, with some compounds advancing to clinical trials. nih.gov
Receptors and Other Proteins:
Smoothened (SMO) Receptor: The Hedgehog signaling pathway, in which the SMO receptor plays a central role, is implicated in the development of certain cancers. researchgate.net Novel benzamide derivatives have been identified as potent Smoothened antagonists, showing promise for the treatment of cancers driven by this pathway. researchgate.net
FtsZ Protein: The bacterial cell division protein FtsZ is an essential and highly conserved target for the development of new antibiotics. nih.gov Benzamide derivatives have been shown to target FtsZ, leading to the inhibition of bacterial cell division and demonstrating their potential as novel antimicrobial agents. nih.gov
Protein-Protein Interactions (PPIs): The disruption of PPIs is an emerging strategy for therapeutic intervention in a wide range of diseases. ipb.ptacs.orgnih.govresearchgate.net Novel trimeric oligobenzamides have been synthesized as potential inhibitors of protein-protein interactions, mimicking amino acid residues to disrupt these crucial cellular processes. acs.orgnih.gov
Influenza Virus Hemagglutinin (HA): N-[(Thiophen-3-yl)methyl]benzamides have been identified as inhibitors of influenza virus fusion by targeting the hemagglutinin protein, suggesting a new avenue for the development of antiviral drugs. nih.gov
Cereblon (CRBN): Benzamide-type derivatives have been developed as binders to Cereblon, a component of the E3 ubiquitin ligase complex, for the design of proteolysis-targeting chimeras (PROTACs). The introduction of fluorine atoms into these benzamides has been shown to improve their binding affinity to CRBN. azom.com
| Biological Target | Therapeutic Area | Example Benzamide Derivative Activity |
| Histone Deacetylases (HDACs) nih.gov | Cancer | Inhibition of cancer cell growth, induction of apoptosis. nih.gov |
| Acetylcholinesterase (AChE) & BACE1 mt.com | Alzheimer's Disease | Dual inhibition of both enzymes. mt.com |
| Carbonic Anhydrases (hCA I, hCA II) mdpi.com | Glaucoma, Epilepsy | Potent inhibition at nanomolar concentrations. mdpi.com |
| Glucokinase (GK) nih.gov | Type 2 Diabetes | Activation of the enzyme, leading to lower blood glucose levels. nih.gov |
| Smoothened (SMO) Receptor researchgate.net | Cancer | Antagonism of the Hedgehog signaling pathway. researchgate.net |
| FtsZ Protein nih.gov | Bacterial Infections | Inhibition of bacterial cell division. nih.gov |
| Protein-Protein Interactions acs.orgnih.gov | Various Diseases | Mimicking amino acid residues to disrupt interactions. acs.orgnih.gov |
| Influenza Hemagglutinin nih.gov | Influenza | Inhibition of viral fusion. nih.gov |
| Cereblon (CRBN) azom.com | Targeted Protein Degradation | Enhanced binding affinity with fluorine substitution for PROTAC development. azom.com |
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the development of efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions are providing unprecedented insights into the intricate details of these processes.
In situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. frontiersin.orgazom.comnih.govrsc.orgmdpi.comkuleuven.be In situ FTIR spectroscopy has been used to monitor both the synthesis and hydrolysis of benzamide, providing a simple and rapid method for quantifying reaction kinetics. nih.gov This technique allows researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable mechanistic information. nih.gov Similarly, in situ Raman spectroscopy is a valuable tool for monitoring crystallization processes, allowing for the simultaneous measurement of the desupersaturation profile and the polymorphic form of the product. frontiersin.orgazom.comresearchgate.net
Operando Spectroscopy: Operando spectroscopy takes in situ analysis a step further by combining spectroscopic measurements with the simultaneous measurement of catalytic activity and selectivity. researchgate.netnih.govyoutube.comchimia.ch This approach is essential for understanding the dynamic nature of catalysts under true reaction conditions. chimia.ch By correlating the structural changes in a catalyst with its performance, operando spectroscopy can help to identify the active species and to elucidate reaction mechanisms. researchgate.netnih.gov A variety of techniques, including X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), can be used in an operando setup. chimia.ch
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced NMR techniques are providing increasingly detailed information about reaction mechanisms and molecular structure. ipb.ptnih.govacs.orgnih.govresearchgate.net Kinetic NMR studies, for example, can be used to determine the rate-limiting step in a reaction and to probe the role of different reaction components. acs.orgacs.org For instance, a kinetic NMR study of the gold(I)-catalyzed cyclization of N-propargyl benzamide revealed a solvent-dependent switch in the rate-determining step. acs.orgacs.org Furthermore, advanced solid-state NMR methods are being developed to study paramagnetic catalysts and disordered materials, which are often challenging to characterize using conventional techniques. researchgate.net
| Spectroscopic Technique | Application in Benzamide Studies | Insights Gained |
| In situ FTIR Spectroscopy nih.govnih.gov | Monitoring hydrolysis and synthesis of benzamide. nih.gov | Real-time quantification of reactants, products, and intermediates; understanding enzyme kinetics. nih.govnih.gov |
| In situ Raman Spectroscopy azom.comresearchgate.net | Monitoring the crystallization of benzamide derivatives. researchgate.net | Simultaneous measurement of solute concentration and polymorphic form; optimization of crystallization processes. azom.comresearchgate.net |
| Operando Spectroscopy nih.govchimia.ch | Studying catalytic reactions involving benzamides under working conditions. nih.gov | Correlation of catalyst structure and composition with activity and selectivity; identification of active species. nih.govchimia.ch |
| Kinetic NMR Spectroscopy acs.orgacs.org | Investigating the mechanism of the gold(I)-catalyzed cyclization of N-propargyl benzamide. acs.orgacs.org | Determination of the rate-limiting step and the influence of solvent on the reaction mechanism. acs.orgacs.org |
| Advanced Solid-State NMR researchgate.net | Characterization of paramagnetic and disordered catalysts used in benzamide synthesis. researchgate.net | Structural and functional analysis of complex catalytic materials. researchgate.net |
| Mass Spectrometry (HePI-MS) | Real-time monitoring of in situ gas-phase H/D exchange reactions of cations. | Probing the fragmentation mechanisms of protonated benzoic acid and related compounds. |
The study of 4-amino-N-ethyl-3-fluorobenzamide and its broader class of fluorobenzamide analogs stands at an exciting crossroads. The convergence of advanced synthetic methodologies, powerful computational tools, the exploration of novel biological targets, and sophisticated analytical techniques is paving the way for a deeper understanding and expanded application of these compounds. As research in these future directions continues to unfold, it is anticipated that the benzamide scaffold, and particularly its fluorinated derivatives, will continue to be a rich source of new therapeutic agents with the potential to address a wide range of unmet medical needs. The continued collaboration between synthetic chemists, computational scientists, biologists, and analytical chemists will be paramount in realizing the full potential of this promising class of molecules.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-amino-N-ethyl-3-fluorobenzamide?
The compound is typically synthesized via amidation reactions. A common approach involves reacting 3-fluoro-4-nitrobenzoic acid with N-ethylethylenediamine under coupling conditions (e.g., HOBT/EDC), followed by nitro-group reduction using catalytic hydrogenation (Pd/C, H₂) . Key considerations include:
- Reagent selection : Use coupling agents like HOBT/EDC to minimize side reactions.
- Temperature control : Maintain 0–5°C during coupling to prevent decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on fluorine’s deshielding effects (e.g., aromatic protons near fluorine resonate downfield) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- UV-Vis : Monitor λmax shifts to assess electronic effects of the amino and fluorine groups .
Q. How can researchers optimize solubility for in vitro assays?
- Solvent selection : Use DMSO for stock solutions (up to 50 mM).
- Buffer compatibility : Test phosphate-buffered saline (PBS) at pH 7.4 with ≤1% DMSO to avoid precipitation.
- Surfactants : Add Tween-20 (0.01%) for hydrophobic interaction assays .
Advanced Research Questions
Q. What structural features influence the compound’s biological activity?
The fluorine atom at the 3-position and the ethylamino group are critical for target binding. For example:
- Fluorine’s electronic effects : Enhances electrostatic interactions with receptor pockets (e.g., kinases or GPCRs) .
- Ethyl group conformation : NMR-based NOE studies reveal that the ethyl moiety adopts a gauche configuration, optimizing hydrophobic contacts .
- Amino group pKa : Theoretical calculations (DFT, B3LYP/6-31G*) suggest a pKa of ~8.5, enabling protonation in physiological conditions .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use ATP-matched concentrations in kinase assays.
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase studies).
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from disparate sources .
Q. What strategies are recommended for radiolabeling this compound for in vivo tracking?
Radiolabeling with ¹⁸F or ³H involves:
- Precursor design : Synthesize 4-nitro-3-fluorobenzoic acid for nucleophilic substitution with [¹⁸F]fluoride (K₂.2.2/KHCO₃ in DMSO, 100°C) .
- Quality control : Validate radiochemical purity (>95%) via radio-HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
